![molecular formula C9H12ClN3O2 B2778223 2-[(2-Aminoacetyl)amino]benzamide;hydrochloride CAS No. 2287289-66-9](/img/structure/B2778223.png)
2-[(2-Aminoacetyl)amino]benzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Benzamides are a class of organic compounds that are the simplest amide derivatives of benzoic acid . The degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary .Chemical Reactions Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Physical And Chemical Properties Analysis
Benzamides, in general, appear as a white solid in powdered form and as colorless crystals in crystalline form . They are slightly soluble in water and soluble in many organic solvents .Aplicaciones Científicas De Investigación
Antioxidant Activity
Amidst the quest for natural antioxidants, this compound has garnered attention. Its ability to scavenge free radicals and chelate metal ions makes it a potential candidate for combating oxidative stress. Researchers have explored its antioxidant properties in vitro, demonstrating promising results .
Antibacterial Properties
In the fight against bacterial infections, 2-[(2-Aminoacetyl)amino]benzamide hydrochloride has been evaluated for its antibacterial activity. Studies have assessed its efficacy against both gram-positive and gram-negative bacteria. Comparisons with standard drugs provide insights into its potential as an antimicrobial agent .
Drug Discovery
The compound’s unique structure and functional groups make it an intriguing scaffold for drug development. Medicinal chemists explore modifications to enhance its pharmacological properties. Its potential applications span from cancer treatment to anti-inflammatory agents .
Industrial Applications
Beyond medicine, benzamides find utility in industrial sectors. They contribute to the synthesis of plastics, rubber, and paper. Additionally, they play a role in agriculture, where they may enhance crop protection or growth .
Biological Molecules and Proteins
Amides like 2-[(2-Aminoacetyl)amino]benzamide hydrochloride are structural components in biological molecules. They appear in proteins, synthetic intermediates, and commercial drugs. Understanding their behavior and interactions aids in drug design and protein engineering .
Anti-Platelet Activity
Emerging research suggests that amide derivatives, including this compound, exhibit anti-platelet activity. This property could have implications in cardiovascular health and thrombosis prevention .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have demonstrated inhibitory activity against cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Result of Action
Related compounds have shown significant inhibition of albumin denaturation, which is a key process in inflammation .
Safety and Hazards
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Safety measures include using personal protective equipment as required and washing face, hands, and any exposed skin thoroughly after handling .
Direcciones Futuras
Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, research into new synthetic methods for these compounds can be of considerable importance . Furthermore, the exploration of the biological activities of benzamides, such as their anti-inflammatory properties, could lead to new therapeutic applications .
Propiedades
IUPAC Name |
2-[(2-aminoacetyl)amino]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVZYLZFDLYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminoacetyl)amino]benzamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)
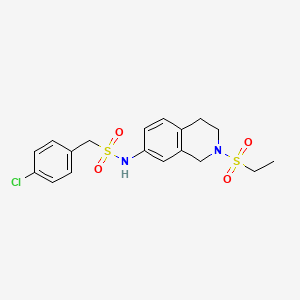
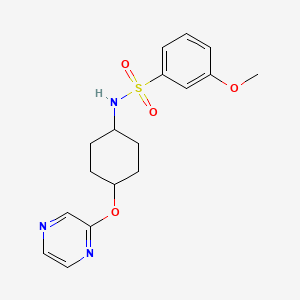
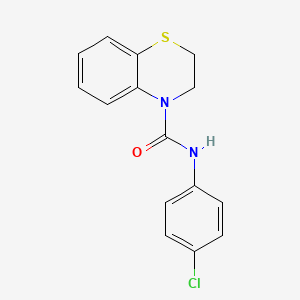
![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)
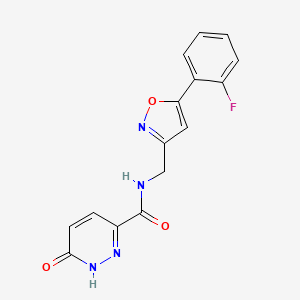
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)
![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
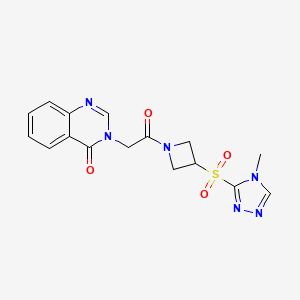
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)